12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
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Overview
Description
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Scientific Research Applications
Metabolism and Biological Function
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE) is metabolized by peroxisomes in rat liver and kidney, converting it into 8-hydroxyhexadecatrienoic acid. This metabolism process is significant in understanding the role of 12(S)-HETE in cancer metastasis, particularly in Lewis lung carcinoma cells (Wigren et al., 1993).
Production in Human Nasal Mucosa
12(S)-HETE is produced by the human nasal mucosa. This was confirmed through gas chromatography-mass spectrometry in samples obtained from healthy subjects by nasal lavage, highlighting its role in respiratory physiology (Ramis et al., 1992).
Stereochemical Analysis in Medical Conditions
Stereochemical analysis of 12(S)-HETE from psoriasis lesions shows it is distinct from the platelet 12(S)-enantiomer. This discovery is crucial for understanding the biochemical pathways involved in psoriasis (Woollard, 1986).
Synthesis and Identification in Platelets
The synthesis of 5-oxo-12(S)-HETE and its identification in human platelets underscore its significance in platelet-neutrophil interactions, providing insights into inflammatory processes (Khanapure et al., 1998).
Role in Neutrophil Degranulation
Both 5-HETE and 12-HETE induce degranulation of human neutrophils, a vital process in the immune response. This finding emphasizes the role of these metabolites in immune cell function (Stenson & Parker, 1980).
Chemotactic Activity in Psoriasis
The chemotactic activity of 12(R)-HETE for human polymorphonuclear leucocytes suggests its significance in inflammatory conditions like psoriasis (Cunningham & Woollard, 1987).
Interaction with Neutrophils
12-HETE production is enhanced in platelets in the presence of polymorphonuclear leukocytes, illuminating the intricate interactions between these cells in eicosanoid production (Mcculloch et al., 1992).
OXE-R Antagonists and Synthesis
The development of OXE-R antagonists targeting 5-oxo-ETE, a metabolite of 12(S)-HETE, has significant implications for treating eosinophilic diseases like allergic rhinitis and asthma (Patel et al., 2014).
Role in Vicinal Diol Fatty Acids Formation
Research on the marine red alga Gracilariopsis lemaneiformis demonstrates the conversion of arachidonic acid into vicinal diol fatty acids, like 12R,13S-dihydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, via 12(S)-HETE intermediates. This sheds light on unique eicosanoid pathways in marine organisms (Gerwick et al., 1991).
properties
Product Name |
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8Z,10Z,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-/t19-/m0/s1 |
InChI Key |
ZNHVWPKMFKADKW-JKNRQTOGSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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